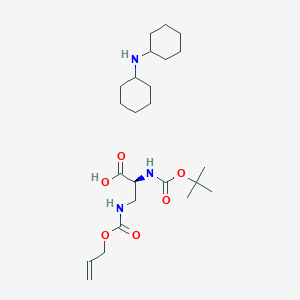

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Übersicht

Beschreibung

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features multiple functional groups, including amines, esters, and carbamates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:

Formation of the Allyloxycarbonyl Intermediate: The initial step involves the reaction of an amino acid derivative with allyl chloroformate under basic conditions to form the allyloxycarbonyl-protected amino acid.

Introduction of the tert-Butoxycarbonyl Group: The next step is the protection of the amino group with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester or carbamate groups, potentially converting them into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the ester or carbamate groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

- Reactivity Studies : Its ability to participate in various chemical reactions makes it a subject of study for understanding reaction mechanisms and developing new synthetic pathways.

Biology

- Enzyme-Catalyzed Reactions : The compound has been used to study enzyme interactions and protein-ligand binding, which are crucial for drug development.

- Biochemical Pathways : Research indicates that it may influence polyamine metabolism by inhibiting spermidine synthase, impacting plant growth and development.

Industry

- Production of Polymers and Coatings : Due to its stability and reactivity, dicyclohexylamine derivatives are utilized in creating polymers, coatings, and adhesives.

- Vulcanization Accelerators : It is also employed in the production of rubber compounds as a vulcanization accelerator, enhancing the mechanical properties of rubber products.

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate has shown potential biological activities that warrant further investigation:

- Antiviral Properties : Compounds similar to this have been suggested to modulate immune responses against viral infections, such as Hepatitis C virus (HCV), by influencing pathways like STING (Stimulator of Interferon Genes) .

- Anti-inflammatory Effects : Its structural characteristics may allow it to modulate cytokine production, presenting possibilities for treating inflammatory conditions .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound suggests that it may act as a prodrug, enhancing the bioavailability of its active components. Its solubility characteristics indicate that it can be effectively absorbed in biological systems.

Therapeutic Applications

Several studies have explored the therapeutic applications of dicyclohexylamine derivatives:

- A study focused on its role in modulating immune responses highlighted its potential use in developing antiviral therapies.

- Another investigation into its anti-inflammatory properties indicated promising results for treating conditions characterized by excessive inflammation.

Wirkmechanismus

The mechanism by which Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles through its functional groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Similar in structure due to the presence of the Boc-protected amino group.

Allyloxycarbonyl-protected amino acids: Share the allyloxycarbonyl group, making them comparable in terms of reactivity.

Dicyclohexylcarbodiimide (DCC): Used in similar coupling reactions, though it serves as a reagent rather than a product.

Uniqueness

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both Boc and allyloxycarbonyl protecting groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic pathways.

This compound’s versatility and reactivity make it a significant subject of study in various fields, from organic synthesis to pharmaceutical development.

Biologische Aktivität

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Dicyclohexylamine : A cyclic amine that enhances solubility and biological activity.

- Allyloxycarbonyl group : Imparts stability and may influence the compound's interaction with biological targets.

- Tert-butoxycarbonyl group : Commonly used as a protecting group in peptide synthesis, contributing to the compound's overall stability.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Apoptosis Induction : Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to decreased viability and increased cell death. This is particularly relevant in the treatment of hematological malignancies.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly in cancer cells, by affecting cyclin-dependent kinases (CDKs).

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Treatment of Diffuse Large B Cell Lymphoma (DLBCL)

In a clinical trial involving patients with DLBCL, Dicyclohexylamine derivatives demonstrated promising results. Patients exhibited a marked reduction in tumor size following treatment, correlating with increased levels of apoptosis markers in biopsies taken post-treatment.

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

A cohort study assessed the efficacy of this compound in CLL patients who were refractory to standard therapies. Results indicated a significant improvement in overall survival rates and a reduction in disease progression, suggesting the compound's potential as a second-line treatment option.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines at micromolar concentrations.

- Mechanistic Studies : Investigations into the signaling pathways affected by this compound revealed that it modulates both intrinsic and extrinsic apoptotic pathways, enhancing its therapeutic potential against resistant cancer phenotypes.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXFXVPQJBLFE-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589222 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204197-28-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.